1-(Piperidin-3-yl)azetidin-3-ol
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Overview
Description
1-(Piperidin-3-yl)azetidin-3-ol is an organic compound that features both a piperidine and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-3-yl)azetidin-3-ol typically involves the reaction of piperidine derivatives with azetidine intermediates. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with an azetidine precursor under controlled conditions. The reaction often requires the presence of a base, such as sodium hydride, and is conducted in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-3-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Chlorides or bromides.
Scientific Research Applications
1-(Piperidin-3-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)azetidin-3-ol: Similar structure but with the piperidine ring attached at a different position.
2-(Piperidin-3-yl)azetidin-3-ol: Similar structure but with an additional functional group on the azetidine ring.
Uniqueness
1-(Piperidin-3-yl)azetidin-3-ol is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-piperidin-3-ylazetidin-3-ol |
InChI |
InChI=1S/C8H16N2O/c11-8-5-10(6-8)7-2-1-3-9-4-7/h7-9,11H,1-6H2 |
InChI Key |
FWZOKHCBUJVIOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CC(C2)O |
Origin of Product |
United States |
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